molecular formula C9H7ClF2 B2871724 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene CAS No. 156570-10-4

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene

Cat. No.: B2871724
CAS No.: 156570-10-4
M. Wt: 188.6
InChI Key: GCMCDEDXHXWYCN-UHFFFAOYSA-N
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Description

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene is an organic compound characterized by the presence of a chloromethyl-vinyl group attached to a difluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene typically involves the reaction of 1,2,3-trichloropropane with 1,3-difluorobenzene in the presence of aluminum trichloride. The reaction is carried out under controlled conditions, with the trichloropropane being added drop-wise to the difluorobenzene, followed by the addition of aluminum trichloride after 20-40 minutes. The reaction is allowed to proceed for 0.5-1.5 hours at temperatures ranging from -5°C to 5°C .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, alkanes, or alkenes.

Scientific Research Applications

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl-vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene can be compared with other similar compounds such as:

    1-(1-Chloromethyl-vinyl)-benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    1-(1-Chloromethyl-vinyl)-2,4-dichloro-benzene:

    1-(1-Chloromethyl-vinyl)-2,4-dimethyl-benzene: The presence of methyl groups instead of fluorine alters the compound’s physical and chemical properties.

Properties

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMCDEDXHXWYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156570-10-4
Record name 1-(3-chloroprop-1-en-2-yl)-2,4-difluorobenzene
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